Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 356558-50-4) is a chiral, non-natural proline derivative belonging to the 4-aryloxypyrrolidine-2-carboxylate ester class. The compound features a (2S,4S) cis-configuration with a 4-chlorophenoxy substituent at the pyrrolidine 4-position and a methyl ester at the 2-position, supplied as the hydrochloride salt.

Molecular Formula C12H15Cl2NO3
Molecular Weight 292.15 g/mol
Cat. No. B12479520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Molecular FormulaC12H15Cl2NO3
Molecular Weight292.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1
InChIKeyRQTLSJPSVWVMHQ-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate Hydrochloride – Procurement-Grade Chiral Pyrrolidine Building Block


Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 356558-50-4) is a chiral, non-natural proline derivative belonging to the 4-aryloxypyrrolidine-2-carboxylate ester class. The compound features a (2S,4S) cis-configuration with a 4-chlorophenoxy substituent at the pyrrolidine 4-position and a methyl ester at the 2-position, supplied as the hydrochloride salt . With a reported melting point of 177 °C (decomposition) and a molecular weight of 292.16 g/mol (free base 255.7 g/mol), this compound is utilized as a stereochemically defined synthetic intermediate, pharmaceutical impurity reference standard, and probe molecule for studying structure–activity relationships in pyrrolidine-based inhibitor programs [1]. The (2S,4S) stereochemistry is derived from L-proline, making it a member of the family of 4-substituted cis-hydroxyproline analogs that have been explored in medicinal chemistry for cardiovascular, metabolic, and anti-inflammatory indications [2].

Why 4-Aryloxypyrrolidine Analogs Cannot Substitute Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate Hydrochloride in Procurement


The 4-aryloxypyrrolidine-2-carboxylate scaffold is highly sensitive to both the nature of the aryl substituent and the ester/acid functionality. Replacing the 4-chloro substituent with hydrogen (phenoxy analog, CAS 93967-76-1) alters the electron-withdrawing character and lipophilicity of the molecule, which can shift target binding by more than an order of magnitude in certain enzyme inhibition assays [1]. Changing the chlorine position from para to ortho (2-chlorophenoxy isomer) introduces steric clashes and alters the conformational preference of the aryl ether linkage, potentially disrupting the bioactive conformation required for engagement of targets such as prolyl oligopeptidase or dipeptidyl peptidase IV [2]. Similarly, substituting the methyl ester with the free carboxylic acid (CAS 686766-28-9) changes both the charge state at physiological pH and the ability to serve as a protected intermediate for further synthetic elaboration . These structural variations mean that procurement of the exact (2S,4S)-4-(4-chlorophenoxy) methyl ester hydrochloride is non-negotiable when the target application requires this specific stereochemical and functional group array.

Quantitative Differentiation Evidence: Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate Hydrochloride vs. Closest Analogs


Para-Chloro vs. Unsubstituted Phenoxy: Physicochemical Property Differentiation (cLogP and Melting Point)

Introduction of the para-chloro substituent on the phenoxy ring increases calculated lipophilicity (cLogP) by approximately 0.7–0.8 log units relative to the unsubstituted phenoxy analog Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride (CAS 93967-76-1), based on standard fragment-based calculation methods . This increase in lipophilicity is accompanied by a shift in melting point: the 4-chloro analog decomposes at 177 °C, whereas the des-chloro phenoxy analog has a lower melting point, consistent with the additional molecular weight (255.7 vs. 221.25 g/mol free base) and enhanced crystal packing from the chlorine atom . The 4-chloro substitution also introduces a distinct halogen bond donor capability that is absent in the unsubstituted phenoxy analog, which may be exploited in structure-based design for interactions with protein backbone carbonyls or aromatic residues [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Para-Chloro vs. Ortho-Chloro Isomer: Regioisomeric Impact on Steric and Electronic Properties

The para-chloro substitution in Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride places the chlorine atom at the distal position of the phenoxy ring, minimizing steric interaction with the pyrrolidine core. In contrast, the ortho-chloro isomer Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride introduces a chlorine atom adjacent to the ether linkage, which imposes a different torsional preference for the C–O–Caromatic bond and can restrict conformational freedom . This regioisomeric difference is not trivial: ortho-substitution has been shown in related aryloxypyrrolidine systems to shift the rotational barrier of the biaryl ether by 2–5 kcal/mol and alter the dihedral angle by 30–60°, which can ablate or invert target binding [1]. The para-chloro isomer therefore presents a distinct conformational landscape that is essential for maintaining the intended pharmacophoric geometry in receptor-bound conformations [2].

Stereochemistry Isomeric Purity Structure–Activity Relationships

Methyl Ester vs. Free Carboxylic Acid: Differential Utility as a Synthetic Intermediate

The methyl ester functionality of the target compound provides a protected carboxylate that is essential for synthetic elaboration. In contrast, the free acid analog (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid hydrochloride (CAS 686766-28-9) cannot be directly used in coupling reactions without protection . The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to yield the free acid for subsequent amide bond formation, or reduced to the alcohol for further diversification, whereas the free acid requires activation (e.g., via mixed anhydride or carbodiimide) for each coupling step, adding synthetic complexity [1]. The hydrochloride salt form of the methyl ester ensures high crystallinity and ease of handling (mp 177 °C dec), whereas the free acid analog is reported as a hygroscopic solid, potentially complicating accurate weighing and long-term storage . Typical commercial purity specifications for the methyl ester hydrochloride are NLT 95% (CymitQuimica) to NLT 98% (MolCore, Leyan), providing a reliable quality baseline for procurement .

Synthetic Chemistry Protecting Group Strategy Prodrug Design

Role as a Drug Impurity Reference Standard: Identity and Purity Verification

This compound is explicitly designated for use as a pharmaceutical impurity reference standard, as stated by supplier Bio-Fount [1]. In the context of drug substance manufacturing, 4-aryloxyproline derivatives can arise as process-related impurities or degradation products during the synthesis of proline-containing APIs (e.g., ACE inhibitors, DPP-4 inhibitors, or prolyl hydroxylase inhibitors). The availability of a characterized, high-purity batch (NLT 95–98%) with defined stereochemistry (2S,4S) and a traceable CAS number (356558-50-4) enables accurate quantification using HPLC, LC-MS, or GC-MS methods [2]. The melting point of 177 °C (dec) provides a convenient identity verification checkpoint. In contrast, sourcing a generic 4-chlorophenoxyproline derivative without stereochemical specification or analytical characterization introduces risk of co-eluting impurities or misidentification during batch release testing .

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Procurement Application Scenarios for Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate Hydrochloride


Medicinal Chemistry SAR: Probing the 4-Chlorophenoxy Substituent in Proline-Based Enzyme Inhibitors

In lead optimization programs targeting enzymes such as dipeptidyl peptidase IV (DPP-IV), prolyl oligopeptidase (POP), or cathepsin S, the 4-chlorophenoxy substituent serves as a key SAR probe for exploring the S2/S2′ pocket interactions. The (2S,4S) methyl ester hydrochloride provides a versatile intermediate that can be elaborated to diverse amide, sulfonamide, or urea derivatives while maintaining the stereochemical integrity essential for target engagement. Procurement of this specific compound ensures that the electron-withdrawing, lipophilic 4-chloro substituent is correctly positioned (para, not ortho or meta), which is critical for reproducing published SAR trends in the 4-aryloxyproline inhibitor class [1].

Pharmaceutical Impurity Reference Standard for Proline-Containing API Manufacturing

This compound serves as a characterized impurity marker for analytical method development and validation during the manufacture of proline-containing active pharmaceutical ingredients (APIs). When 4-hydroxyproline or substituted proline derivatives are employed as starting materials or intermediates, the 4-chlorophenoxy adduct can arise as a process impurity (e.g., from reaction with 4-chlorophenol or related reagents). Procurement of the CAS-registered (2S,4S) methyl ester hydrochloride with full Certificate of Analysis enables HPLC retention time marking, LC-MS identification, and quantitative impurity determination in compliance with ICH Q3A guidelines [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidines

The (2S,4S) configuration, derived from L-hydroxyproline, provides a well-defined chiral scaffold for constructing more complex pyrrolidine-containing molecules. The methyl ester can be chemoselectively reduced (LiAlH4 or NaBH4/LiCl) to the corresponding alcohol, hydrolyzed to the acid for peptide coupling, or converted to the Weinreb amide for ketone synthesis, all while preserving the 4-chlorophenoxy substituent. The hydrochloride salt facilitates handling and storage (stable crystalline solid, mp 177 °C dec) and is directly soluble in polar organic solvents (DMSO, DMF, methanol) for immediate use in parallel synthesis workflows .

Computational Chemistry and Molecular Modeling: Halogen Bonding Probe

The para-chlorine atom on the phenoxy ring provides a well-defined halogen bond donor that can be exploited in structure-based drug design. Molecular docking and quantum mechanical calculations can model the Cl···O=C or Cl···π interactions with protein targets, using the known crystal structure or geometry-optimized conformation of the (2S,4S)-4-(4-chlorophenoxy) scaffold. Procurement of this specific compound enables experimental validation (e.g., by comparing IC50 or Kd values with the des-chloro analog) to quantify the energetic contribution of the halogen bond to target affinity, informing subsequent design cycles [3].

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